molecular formula C20H19FINO B1665942 AM-694 CAS No. 335161-03-0

AM-694

Cat. No.: B1665942
CAS No.: 335161-03-0
M. Wt: 435.3 g/mol
InChI Key: LFFIIZFINPPEMC-UHFFFAOYSA-N

Description

AM694 is a potent synthetic cannabinoid (CB) with Ki values of 0.08 and 1.44 nM for the CB1 and CB2 receptors, respectively. The physiological actions and metabolism of AM694 have not been characterized.
AM-694 is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole is a member of the class of indoles that is 1H-indole which is substituted at position 1 by a 5-fluoropentyl group and a position 3 by an o-fluorobenzoyl group. It is a selective agonist for the CB1 cannabinoid receptor;  Ki values for the CB1 and CB2 receptors are 0.08 and 1.44 nM, respectively. It has a role as a cannabinoid receptor agonist. It is a member of indoles, an aromatic ketone, an organoiodine compound, an organofluorine compound and a synthetic cannabinoid.

Scientific Research Applications

Monoclonal Antibody Development

Researchers Nakayama and Kenjyou (2015) have developed specific monoclonal antibodies (MAbs) for 1-(5-Fluoropentyl)-3-(2-iodobenzoyl)indole (AM694), a synthetic cannabinoid. These MAbs, namely HN0124 and NK0504, are potentially effective in detecting AM694 and its derivatives. They were evaluated using competitive enzyme-linked immunosorbent assay, showing an ability to recognize various similar compounds. Forty nmol/L AM694 can be detected using HN0124 MAb, indicating the utility of these MAbs for drug detection purposes (NakayamaHiroshi & KenjyouNoriko, 2015).

Forensic Toxicology

A study by Bertol et al. (2015) highlights the detection of AM-694, a form of 1-(5-Fluoropentyl)-3-(2-iodobenzoyl)indole, in human biological fluids. This synthetic cannabinoid, known for inducing effects like euphoria, sedation, and hallucinations, was identified in a patient's urine and blood samples. The study utilized various analytical methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect the presence of this compound and its metabolites, demonstrating its importance in forensic investigations (E. Bertol et al., 2015).

Synthesis and Chemical Analysis

Yao Cheng (2012) reports on the synthesis process of this compound, starting from indole. The method involved a series of steps including protection, deprotection, N-alkylation, ester hydrolysis, and methylsulfonyl esterification, culminating in the production of this compound. The total yield reached 41.8%, and the compound's content was analyzed by high-performance liquid chromatography (HPLC), nuclear magnetic (NMR), and Mass Spectrometry (MS), providing insights into efficient production and chemical analysis of such compounds (Yao Cheng, 2012).

Pharmacological Evaluation

A study by Srinivas et al. (1998) explores the synthesis of 1-(4-fluorobenzoyl)-3-acetyl indole and its arylpiperazinyl Mannich bases, which possess potential serotonergic (5-HT2) and dopaminergic (D1/D2) receptor modulatory activity in mice. Although this compound is structurally different from 1-(5-Fluoropentyl)-3-(2-iodobenzoyl)indole, it shares a similar indole base, thus providing insight into the broader pharmacological potential of indole derivatives (P. Srinivas et al., 1998).

Properties

IUPAC Name

[1-(5-fluoropentyl)indol-3-yl]-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FINO/c21-12-6-1-7-13-23-14-17(15-8-3-5-11-19(15)23)20(24)16-9-2-4-10-18(16)22/h2-5,8-11,14H,1,6-7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFIIZFINPPEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=CC=C3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187156
Record name [1-(5-Fluoropentyl)-1H-indol-3-yl](2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335161-03-0
Record name [1-(5-Fluoropentyl)-1H-indol-3-yl](2-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335161-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-694
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1-(5-Fluoropentyl)-1H-indol-3-yl](2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-694
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RK7KN7L1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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